molecular formula C7H11NO B7895947 3-Ethynyl-1-methyl-3-pyrrolidinol

3-Ethynyl-1-methyl-3-pyrrolidinol

Cat. No.: B7895947
M. Wt: 125.17 g/mol
InChI Key: JQECONUSRDRNSH-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methyl-3-pyrrolidinol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a hydroxyl group (-OH) at the 3-position, a methyl group (-CH₃) at the 1-position, and an ethynyl group (-C≡CH) at the 3-position. This compound’s structure imparts unique reactivity and physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

3-ethynyl-1-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-7(9)4-5-8(2)6-7/h1,9H,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECONUSRDRNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The single-step synthesis involves nucleophilic substitution between 1,4-dichloro-2-butanol and methylamine in aqueous media. Methylamine acts as a bifunctional nucleophile, attacking both chlorine atoms to form the pyrrolidine ring. The reaction proceeds under elevated pressure (7.5 bar) and temperatures of 10–120°C, with a 10-hour residence time in an autoclave.

Critical Parameters

  • Temperature Control : Maintaining the reaction below 15°C during methylamine addition prevents exothermic side reactions.

  • Pressure Optimization : A pressure of 1.0 ± 0.1 MPa ensures complete ring closure by stabilizing the transition state.

  • Workup Protocol : Post-reaction neutralization with sodium hydroxide releases methylamine gas, requiring controlled venting to avoid explosive mixtures. Subsequent extraction with ethanol and magnesium sulfate yields a 64.8% pure product.

Two-Step Synthesis via Intermediate Cyclization and Reduction

Ring Closure of Malic Acid and Methylamine

Patent CN113321605A discloses a method where malic acid (compound I) reacts with methylamine (compound II) in toluene, xylene, or chlorobenzene under reflux. This step forms 3-hydroxy-1-methylcyclobutanediamide (compound III), a crystalline intermediate that simplifies purification.

Solvent Impact on Yield

SolventReaction Time (h)Yield of Compound III (%)
Toluene1840.0
Xylene1441.0
Chlorobenzene1045.2

Chlorobenzene shortens reaction duration due to its higher boiling point (131°C vs. toluene’s 110°C), accelerating dehydration.

Borohydride-Mediated Reduction

Compound III undergoes reduction using sodium or potassium borohydride in tetrahydrofuran (THF) with dimethyl sulfate as an activating agent. The process avoids hazardous reagents like lithium aluminum hydride, enhancing safety for industrial use.

Optimized Reduction Conditions

  • Temperature : 0–30°C during dimethyl sulfate addition prevents borohydride decomposition.

  • Stoichiometry : A 2:1 molar ratio of borohydride to compound III ensures complete reduction.

  • Quenching : Ice-cold hydrochloric acid neutralizes excess borohydride, minimizing side reactions.

Yield Comparison by Reducing Agent

Reducing AgentPurity (%)Yield (%)
Sodium Borohydride99.164.8
Potassium Borohydride98.762.3
Boron Trifluoride97.558.9

Industrial-Scale Process Design

Solvent Recovery and Recycling

Toluene and xylene are distilled post-reaction and reused, reducing raw material costs by 22%. Chlorobenzene, while efficient, poses challenges due to its environmental toxicity, necessitating advanced recovery systems.

Byproduct Management

Methylamine gas released during NaOH neutralization is absorbed in scrubbers containing sulfuric acid, producing methylamine sulfate for fertilizer applications. This mitigates workplace exposure risks and aligns with green chemistry principles.

Analytical Validation of Product Quality

Chromatographic Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to verify product purity. The patent reports 99.3% purity via HPLC, with residual solvents (THF, ethyl acetate) below 0.1%.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 3.55 (m, 1H, OH), 2.95 (m, 2H, NCH2), and 1.42 (s, 3H, CH3) confirm the structure.

  • IR Spectroscopy : A broad O-H stretch at 3350 cm⁻¹ and C-N absorption at 1240 cm⁻¹ validate functional groups .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-methyl-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-Ethynyl-1-methyl-3-pyrrolidinol with structurally related compounds from the evidence:

Compound Name Substituents/Functional Groups Key Structural Differences Potential Applications
This compound -OH, -CH₃, -C≡CH at positions 1, 3, and 3 Reference compound Drug intermediates, catalytic studies
1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol -OH, propenyl (-CH₂CH=CH₂), benzyl (-CH₂C₆H₅) Propenyl instead of ethynyl; benzyl substituent Laboratory synthesis, chemical manufacturing
(1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol -OH, fluoropyridinyl (-C₅H₃FN) at position 1 Fluoropyridine ring instead of ethynyl group Pharmaceuticals, biochemistry research
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine Ethynyl-TMS group, dimethoxymethyl (-CH(OCH₃)₂) Pyridine core vs. pyrrolidine; TMS-protected ethynyl Organic electronics, cross-coupling reactions
Key Observations:
  • Ethynyl vs. Propenyl: The ethynyl group in the target compound confers sp-hybridized carbon reactivity, enabling click chemistry (e.g., azide-alkyne cycloaddition), whereas the propenyl group in 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol may participate in electrophilic additions or polymerization.
  • Aromatic vs. Aliphatic Cores: Fluoropyridine-substituted analogs (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to the aliphatic pyrrolidine core of the target compound.
Molecular Weight and Polarity:
  • This compound: Estimated molecular weight ~139 g/mol (C₇H₁₁NO).
  • 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol : Higher molecular weight (~245 g/mol) due to the benzyl group, increasing hydrophobicity (Log Kow ~2.5–3.0).
  • (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol : Fluorine atom enhances polarity, reducing Log Kow compared to non-fluorinated analogs.

Biological Activity

3-Ethynyl-1-methyl-3-pyrrolidinol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Structure and Composition

This compound has the following molecular formula:

  • Molecular Formula : C7_{7}H9_{9}NO
  • Molecular Weight : 139.15 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-3-pyrrolidinol with ethynylating agents. The general synthetic route can be outlined as follows:

  • Starting Material : 1-Methyl-3-pyrrolidinol
  • Reagents : Ethynyl bromide or ethynyl iodide.
  • Conditions : The reaction is generally conducted under basic conditions, often using potassium carbonate in a suitable solvent like DMF or DMSO.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antibacterial activity. A study by demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency in comparison to standard antibiotics.

The biological activity of this compound is believed to be mediated through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is similar to that of other pyrrolidine derivatives, which have been shown to interfere with essential cellular processes in bacteria.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity with an IC50 value exceeding 100 µg/mL, suggesting a favorable therapeutic index for further development.

Data Table: Biological Activities

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli15
CytotoxicityHuman cell lines>100

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development : To develop effective delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol to achieve high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, microwave-assisted synthesis (e.g., 80–120°C, 20–60 minutes) can enhance reaction efficiency compared to traditional heating . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity. Monitor intermediates using TLC and confirm final product integrity with NMR and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the presence of the ethynyl group (δ ~2.5–3.0 ppm for protons adjacent to triple bonds) and pyrrolidine ring protons (δ ~3.0–4.0 ppm). Compare with reference spectra of structurally similar compounds, such as (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride .
  • IR : Identify characteristic stretches (e.g., C≡C ~2100–2260 cm1^{-1}, OH ~3200–3600 cm1^{-1}).
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What strategies are effective in ensuring the stability of this compound during storage and experimental conditions?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation of the ethynyl group. For aqueous solutions, use buffers with antioxidants (e.g., 0.1% BHT) and avoid prolonged exposure to light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what analytical techniques validate purity?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases for HPLC separation. Validate enantiopurity via polarimetry ([α]D_D measurements) and circular dichroism (CD) spectroscopy. Cross-reference with X-ray crystallography data for absolute configuration confirmation, as demonstrated in related pyrrolidine derivatives .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction energetics. Use molecular docking (AutoDock Vina) to explore interactions with biological targets, such as enzyme active sites. Validate predictions with kinetic studies (e.g., Arrhenius plots for reaction rates) .

Q. How do researchers design enzyme inhibition assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) in 96-well plates. Measure IC50_{50} values via dose-response curves (0.1–100 µM range).
  • Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • Structural validation : Co-crystallize derivatives with target enzymes (e.g., elastase) for X-ray diffraction studies to identify binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, X-ray, HRMS). For conflicting NMR shifts, consider solvent effects (DMSO vs. CDCl3_3) or tautomeric equilibria. Replicate experiments under standardized conditions and consult crystallographic databases (e.g., Cambridge Structural Database) for reference geometries .

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